Mupirocin, formerly known as pseudomonic acid A, is a naturally occurring antibiotic primarily derived from the bacterium Pseudomonas fluorescens. [] Discovered in 1971, it exhibits in vitro activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species, and some Gram-negative bacteria. [, ] Its primary classification is as a protein synthesis inhibitor, specifically targeting bacterial isoleucyl-tRNA synthetase. [, ]
Mupirocin is classified as a polyketide antibiotic. It is derived from the fermentation of Pseudomonas fluorescens, which synthesizes mupirocin through a complex biosynthetic pathway involving type I multifunctional polyketide synthases and tailoring enzymes encoded within a 75 kilobase gene cluster. This antibiotic is particularly significant in clinical settings due to its effectiveness against resistant bacterial strains .
The synthesis of mupirocin can be achieved through both natural biosynthesis and chemical synthesis. The natural biosynthesis involves a series of enzymatic reactions where polyketide synthases assemble the mupirocin backbone from simple precursors like malonate and acetate. Specifically, the mupirocin biosynthetic pathway includes three main polyketide synthases (MmpA, MmpB, MmpD) and several acyl carrier proteins that facilitate the incorporation of extender units .
Recent advancements in chemical synthesis have also been reported. For instance, an efficient stereoselective total synthesis of mupirocin H has been described, utilizing chiron strategies for constructing the compound's complex structure with multiple stereogenic centers. Key techniques include substrate-controlled conjugate addition and Julia–Kocienski olefination .
Mupirocin has a complex molecular structure characterized by a unique five-membered lactone ring and multiple stereocenters. The molecular formula is C_17H_30O_6, with a molecular weight of approximately 334.43 g/mol. The structure features several functional groups, including hydroxyls and an ester linkage, which contribute to its biological activity. The detailed stereochemistry of mupirocin is crucial for its interaction with its target enzyme .
Mupirocin undergoes various chemical reactions during its biosynthesis and in its interactions with biological targets. The primary reaction it facilitates is the inhibition of isoleucyl-tRNA synthetase in bacteria, which is critical for protein synthesis. This inhibition occurs through non-covalent binding to the enzyme's active site, preventing the incorporation of isoleucine into proteins . Additionally, mupirocin can be chemically modified to produce derivatives with altered antibacterial properties.
The mechanism of action of mupirocin involves competitive inhibition of isoleucyl-tRNA synthetase. By binding to the enzyme's active site, mupirocin prevents the attachment of isoleucine to its corresponding tRNA molecule. This inhibition disrupts protein synthesis in bacteria, leading to cell growth inhibition or death. Mupirocin's specificity for bacterial enzymes over eukaryotic counterparts contributes to its low toxicity in human cells .
Mupirocin exhibits several notable physical and chemical properties:
Mupirocin is primarily used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2